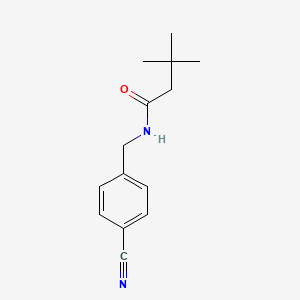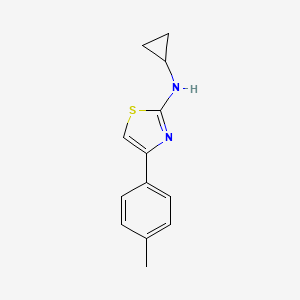![molecular formula C16H21NO5 B14912616 Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate typically involves a multi-step process. One common method includes the reaction of morpholine with a phenylmethyl halide to form the intermediate compound, followed by esterification with propanedioic acid. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final esterification step is usually carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism by which Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, potentially inhibiting or activating biochemical pathways. The morpholine ring and phenyl group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [morpholin-4-yl(phenyl)methyl]amine
- Dimethyl [morpholin-4-yl(phenyl)methyl]carbamate
- Dimethyl [morpholin-4-yl(phenyl)methyl]sulfate
Uniqueness
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate is unique due to its combination of a morpholine ring, phenyl group, and propanedioate moiety, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C16H21NO5 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
dimethyl 2-[morpholin-4-yl(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-20-15(18)13(16(19)21-2)14(12-6-4-3-5-7-12)17-8-10-22-11-9-17/h3-7,13-14H,8-11H2,1-2H3 |
InChI-Schlüssel |
FIEHABZCYZPLBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C1=CC=CC=C1)N2CCOCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)









![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)


